7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1378951-96-2
VCID: VC2825507
InChI: InChI=1S/C7H5N3O3/c11-5-1-2-8-6-4(7(12)13)3-9-10(5)6/h1-3,9H,(H,12,13)
SMILES: C1=CN=C2C(=CNN2C1=O)C(=O)O
Molecular Formula: C7H5N3O3
Molecular Weight: 179.13 g/mol

7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid

CAS No.: 1378951-96-2

Cat. No.: VC2825507

Molecular Formula: C7H5N3O3

Molecular Weight: 179.13 g/mol

* For research use only. Not for human or veterinary use.

7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid - 1378951-96-2

Specification

CAS No. 1378951-96-2
Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
IUPAC Name 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Standard InChI InChI=1S/C7H5N3O3/c11-5-1-2-8-6-4(7(12)13)3-9-10(5)6/h1-3,9H,(H,12,13)
Standard InChI Key NFUSYCUHRCOUIN-UHFFFAOYSA-N
SMILES C1=CN=C2C(=CNN2C1=O)C(=O)O
Canonical SMILES C1=CN=C2C(=CNN2C1=O)C(=O)O

Introduction

Chemical Identity and Structure

7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid belongs to the pyrazolopyrimidine family of compounds, featuring a bicyclic heterocyclic structure with nitrogen atoms at strategic positions. The compound contains a hydroxyl group at position 7 and a carboxylic acid moiety at position 3, which contribute to its chemical reactivity and biological properties.

Basic Chemical Information

The compound is characterized by the following identifiers and properties:

ParameterValue
CAS Number1378951-96-2
Molecular FormulaC7H5N3O3
Molecular Weight179.13 g/mol
IUPAC Name7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Standard InChIInChI=1S/C7H5N3O3/c11-5-1-2-8-6-4(7(12)13)3-9-10(5)6/h1-3,9H,(H,12,13)
Standard InChIKeyNFUSYCUHRCOUIN-UHFFFAOYSA-N
SMILESC1=CN=C2C(=CNN2C1=O)C(=O)O

Structural Characteristics

The pyrazolo[1,5-a]pyrimidine core of this compound consists of a fused 5-membered pyrazole ring and a 6-membered pyrimidine ring. The 7-hydroxyl group (which exists as the tautomeric oxo form) and the 3-carboxylic acid group extend from this heterocyclic backbone, creating distinct hydrogen bonding capabilities and acidic properties. This arrangement provides a scaffold with multiple potential interaction sites for biological targets.

Physical and Chemical Properties

Physical Characteristics

The compound exists as a solid at room temperature with specific physical properties that influence its handling and application in research settings.

PropertyDescription
Physical StateSolid
ColorNot specified in available data
Melting PointSimilar compounds in this class have melting points above 270°C
SolubilityLimited solubility in water; better solubility in polar organic solvents

Chemical Reactivity

7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid demonstrates chemical reactivity characteristic of both carboxylic acids and heterocyclic compounds:

  • The carboxylic acid group can undergo typical reactions including esterification, amide formation, and salt formation with bases.

  • The hydroxyl group at position 7 exists predominantly in its keto tautomeric form (as indicated by the IUPAC name containing "oxo"), which can participate in nucleophilic substitution reactions.

  • The aromatic heterocyclic system can undergo electrophilic substitution reactions, though with regioselectivity influenced by the existing substituents.

Synthesis Methods

Cyclocondensation Reactions

The synthesis of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves cyclocondensation reactions, which are fundamental in constructing the heterocyclic skeleton. These reactions generally utilize appropriately substituted pyrazoles and carbonyl compounds as starting materials.

A common synthetic approach involves:

  • Preparation of 3-aminopyrazole-4-carboxylic acid derivatives

  • Condensation with suitable reagents containing carbonyl groups

  • Cyclization to form the pyrimidine ring

Alternative Synthetic Routes

Research has explored various synthetic pathways to enhance yield and efficiency in producing this compound and its derivatives:

  • Reactions of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents

  • Modification of preformed pyrazolo[1,5-a]pyrimidine scaffolds through regioselective functionalization

  • One-pot multicomponent reactions that allow for the direct assembly of the heterocyclic system with the desired substitution pattern

Key Reagents and Conditions

The synthesis typically employs the following reagents and conditions:

Reagent/ConditionPurpose
3-Aminopyrazole derivativesCore building block for the pyrazole ring
Dimethylformamide dimethyl acetalFormation of enaminone intermediates
Acetic acidSolvent and catalyst for cyclization reactions
Basic conditions (e.g., NaOH)For specific cyclization steps
Reflux conditionsTo provide necessary activation energy

Structural Variations and Related Compounds

Structural Analogs

Several structural analogs of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid have been synthesized and studied, including:

CompoundKey DifferencesCAS Number
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acidLacks hydroxyl group at position 725940-35-6
5-(4-Chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acidContains 4-chlorophenyl group at position 5871573-69-2
5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acidContains chloromethyl group at position 52092163-99-8
6-Benzyl-5-chloro-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acidContains benzyl and chloro groups at positions 6 and 5Not specified

Comparative Analysis

Structural variations significantly impact the properties and potential applications of these compounds:

  • The presence of a hydroxyl group at position 7 enhances hydrogen bonding capabilities and influences solubility.

  • Substitution at position 5 with aromatic or halogenated groups modifies the electronic distribution and potentially the binding affinity to biological targets.

  • The carboxylic acid at position 3 provides a common anchoring point for further modifications and potential conjugation with other molecules.

Biological Activities and Applications

Pharmacological Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including those with 7-hydroxyl and 3-carboxylic acid functionalities, demonstrate various biological activities:

  • Enzyme inhibition properties

  • Potential antitumor activities

  • Anti-inflammatory effects

  • Interaction with specific biological receptors

The hydroxyl and carboxylic acid groups can form hydrogen bonds with amino acid residues in protein binding sites, potentially contributing to the compound's biological activity profile.

Research Applications

7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives serve as:

  • Building blocks for the synthesis of more complex bioactive compounds

  • Chemical probes for studying biological systems

  • Intermediates in the development of potential pharmaceutical agents

  • Templates for structure-activity relationship studies

Hazard TypeClassificationGHS Code
Skin IrritationCategory 2H315
Eye IrritationCategory 2AH319
Respiratory IrritationSTOT SE Category 3H335

Analytical Methods and Characterization

Spectroscopic Identification

The compound can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide information about the heterocyclic structure and substituents

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns

  • Infrared Spectroscopy: Identifies functional groups, particularly the carboxylic acid (C=O stretch) and hydroxyl/oxo groups

  • UV-Visible Spectroscopy: Characterizes the conjugated heterocyclic system

Chromatographic Analysis

Chromatographic methods used for analysis and purification include:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC) for derivatives with sufficient volatility

AspectDetails
PurityTypically ≥95% for research-grade material
PricingResearch quantities range from approximately $180-250 per gram
PackagingUsually supplied in small quantities (1g) for research use
RegulatoryFor research use only; not for human or veterinary use

Future Research Directions

Structural Modifications

Potential areas for future research include:

  • Development of position-specific derivatives to enhance biological activity

  • Introduction of bioisosteres to replace the carboxylic acid or hydroxyl groups

  • Exploration of metal complexation capabilities

  • Investigation of prodrug approaches utilizing the carboxylic acid functionality

Biological Evaluation

Future biological studies may focus on:

  • Screening against a wider range of biological targets

  • Investigation of structure-activity relationships

  • Evaluation of pharmacokinetic properties of derivatives

  • Exploration of potential synergistic effects with established therapeutic agents

Synthetic Methodology Advancements

Improvements in synthesis may include:

  • Development of more efficient, high-yielding synthetic routes

  • Exploration of green chemistry approaches to synthesis

  • Investigation of regioselective functionalization methods

  • Application of flow chemistry for scalable production

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